Cas no 174671-46-6 (Tavaborole)

Tavaborole is a boron-based antifungal agent primarily used for the topical treatment of onychomycosis, a fungal infection of the toenails. Its mechanism of action involves inhibition of fungal protein synthesis by targeting leucyl-tRNA synthetase, an essential enzyme for fungal growth. Tavaborole exhibits broad-spectrum activity against dermatophytes, particularly Trichophyton rubrum and Trichophyton mentagrophytes. Key advantages include its low molecular weight, which enhances nail plate penetration, and its favorable safety profile with minimal systemic absorption. The compound's stability and solubility in organic solvents further contribute to its efficacy in topical formulations. Clinical studies demonstrate mycological cure rates comparable to other antifungal therapies.
Tavaborole structure
Tavaborole structure
Product Name:Tavaborole
CAS No:174671-46-6
MF:C7H6BFO2
MW:151.930745601654
MDL:MFCD10699483
CID:831172
PubChem ID:11499245
Update Time:2025-06-08

Tavaborole Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-1-benzoxaborol-1-3H--ol
    • Tavaborole
    • AN-2690
    • 5-fluoro-1-hydroxy-3H-2,1-benzoxaborole
    • 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
    • AN 2690
    • 1,3-dihydro-5-fluoro-1-hydroxy-2,1-benzoxaborole
    • 2,1-Benzoxaborole,5-fluoro-1,3-dihydro-1-hydroxy
    • 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
    • 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
    • 5-fluoro-3H-benzo[c][1,2]oxaborol-1-ol
    • onychomycosis
    • Tavaborole (USAN)
    • UNII-K124A4EUQ3
    • AN-269
    • Tavaborole(AN-2690)
    • AN-2690(Tavaborole)
    • 5-Fluoro-1-hydroxyl-1,3-dihydrobenzo[c][1,2]oxaborole
    • Kerydin
    • AN2690
    • 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-hydroxy-
    • K124A4EUQ3
    • 5-fluoro-2,1-benzoxaborol-1(3H)-ol
    • C7H6BFO2
    • 5-Fluoro-3H-benzo[c][1,2)oxaborol-1-ol
    • Tavaborol
    • TAVABOROLE [INN]
    • Tavaborole (AN-2690)
    • EX-A1086
    • s4996
    • BRD-K76713213-001-02-1
    • Z1198279578
    • MB08883
    • TAVABOROLE [VANDF]
    • tavaborolum
    • F11396
    • 174671-46-6
    • DB-100333
    • MFCD10699483
    • HY-10980
    • CCG-266215
    • HSDB 8342
    • DB09041
    • Tavaborole [USAN]
    • CHEBI:77942
    • NS00073562
    • BDBM50370987
    • T3775
    • DTXSID00169888
    • SCH-900340
    • DTXCID5092379
    • TAVABOROLE topical solution, 5%
    • Tavaborole [USAN:INN]
    • SCHEMBL500016
    • CHEMBL443052
    • 5-Fluoro-1-hydroxy-2,1-benzoxaborolane
    • TAVABOROLE [MI]
    • DS-8392
    • p-fluorbenzoxaborole
    • BCP08730
    • D10169
    • AKOS006303927
    • TAVABOROLE [WHO-DD]
    • EN300-125084
    • LFQDNHWZDQTITF-UHFFFAOYSA-N
    • SY038332
    • Tavaborole (>90%)
    • Kerydin (TN)
    • D01AE24
    • NCGC00264110-01
    • CS-1058
    • BRD-K76713213-001-01-3
    • TAVABOROLE [ORANGE BOOK]
    • NCGC00264110-02
    • AC-30887
    • Q21011226
    • MDL: MFCD10699483
    • Inchi: 1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
    • InChI Key: LFQDNHWZDQTITF-UHFFFAOYSA-N
    • SMILES: FC1C=CC2B(O)OCC=2C=1

Computed Properties

  • Exact Mass: 152.04400
  • Monoisotopic Mass: 152.0444878g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 130.0 to 134.0 deg-C
  • Boiling Point: 230.8°C at 760 mmHg
  • Flash Point: 93.4±30.1 ºC,
  • PSA: 29.46000
  • LogP: 0.04340

Tavaborole Security Information

Tavaborole Pricemore >>

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Tavaborole Production Method

Tavaborole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Purity:99%
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Additional information on Tavaborole

Tavaborole (CAS No. 174671-46-6): A Breakthrough in Antifungal Therapy for Onychomycosis

The compound Tavaborole, identified by its CAS No. 174671-46-6, represents a significant advancement in the treatment of onychomycosis, a fungal infection affecting toenails and fingernails. This topical antifungal agent, chemically classified as a benzyl alcohol derivative, exhibits a novel mechanism of action targeting fungal microtubules. Its development underscores the growing demand for localized therapies that avoid systemic toxicity associated with oral antifungals. Recent studies highlight its efficacy in eradicating dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, which are primary pathogens responsible for nail infections.

At the molecular level, Tavaborole functions as a tubulin polymerization inhibitor, disrupting fungal cell division by binding to β-tubulin subunits. This mechanism differs from traditional azoles and allylamines, which target ergosterol synthesis or squalene epoxidase pathways. A 2023 pharmacokinetic study revealed that topical application results in minimal systemic absorption (<0.5% of applied dose), ensuring safety for patients with hepatic impairment—a critical advantage over oral agents like terbinafine or itraconazole. The compound’s lipophilic properties enable penetration through keratinized nail plates, reaching therapeutic concentrations at the infection site within two weeks of daily application.

Clinical trials have validated these mechanistic insights. Phase III studies (NCT02885988) demonstrated a 35% complete cure rate (nail clearance) after 48 weeks of once-daily treatment with 5% tavaborole solution compared to 9% with vehicle control. Notably, adverse events were predominantly localized—such as mild nail discoloration or pain—without systemic effects observed in trials involving over 2,500 patients. These findings align with preclinical data showing selectivity for fungal tubulin over human β-tubulin isoforms, minimizing off-target effects.

Emerging research explores tavaborole’s potential beyond onychomycosis. A 2023 in vitro study published in *Antimicrobial Agents and Chemotherapy* demonstrated activity against Candida species and Aspergillus fumigatus at submicromolar concentrations, suggesting broader antifungal applications. Additionally, combination therapy investigations with existing agents aim to enhance efficacy against resistant strains—a critical concern given rising antifungal resistance globally.

The pharmacokinetic profile of CAS No. 174671-46-6 supports its favorable safety profile. Metabolism occurs primarily via cytochrome P450-independent pathways, eliminating drug-drug interaction risks common with hepatically metabolized oral agents. Nail penetration studies using microdosing techniques confirmed steady-state concentrations exceeding minimum inhibitory concentrations (MICs) for target pathogens after four weeks of treatment—a critical factor for achieving clinical responses in chronic infections.

Comparative efficacy analyses against current therapies reveal distinct advantages: while oral terbinafine offers higher cure rates (up to 58%), it requires liver function monitoring and has contraindications for certain populations. In contrast, tavaborole’s localized action provides a viable option for elderly patients or those with comorbidities precluding systemic treatments. Post-marketing surveillance data from >50 clinical sites further corroborate its safety profile, reporting no cases of serious adverse events linked to systemic toxicity.

Ongoing research focuses on optimizing delivery mechanisms to enhance penetration efficiency. Nanoparticle formulations currently under investigation aim to reduce treatment duration from four months to eight weeks by improving drug release kinetics at the infection site. Such advancements could address one of the therapy’s limitations: patient adherence challenges due to prolonged application periods.

In conclusion, Tavaborole (CAS No. 174671-46-6) exemplifies progress in targeted antifungal therapies through its unique mechanism and favorable safety profile. As dermatological practices shift toward minimally invasive solutions, this agent stands out as a paradigm-shifting option for managing onychomycosis while mitigating risks associated with traditional treatments.

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LE25952813
Purity:99%
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